3-Methyl-1-(oxan-4-yl)-1H-pyrazol-4-amine
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Overview
Description
3-Methyl-1-(oxan-4-yl)-1H-pyrazol-4-amine is an organic compound with the molecular formula C9H15N3O It is a derivative of pyrazole, a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(oxan-4-yl)-1H-pyrazol-4-amine typically involves the reaction of 3-methyl-1H-pyrazole with oxan-4-yl derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification by recrystallization or chromatography to obtain a high-purity product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(oxan-4-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in various substituted pyrazole derivatives.
Scientific Research Applications
3-Methyl-1-(oxan-4-yl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(oxan-4-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid
- 3-Methyl-1-(oxan-4-yl)-1H-pyrazol-5-amine
- 3-Methyl-1-(oxan-4-yl)-1H-pyrazole
Uniqueness
3-Methyl-1-(oxan-4-yl)-1H-pyrazol-4-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Biological Activity
3-Methyl-1-(oxan-4-yl)-1H-pyrazol-4-amine is a heterocyclic compound characterized by its unique pyrazole ring structure, which includes a methyl group at the third position and an oxan-4-yl substituent. This structural configuration suggests potential for diverse biological activities, particularly in medicinal chemistry. The compound's molecular formula is C8H12N4O with a molecular weight of approximately 169.24 g/mol .
The compound's chemical reactivity is influenced by its functional groups, allowing for interactions with various biological systems. The presence of the oxan-4-yl group may enhance solubility and stability, which are crucial for therapeutic applications. Common reactions include nucleophilic substitutions and complexation with metal ions, which can affect its biological activity .
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits promising antimicrobial activity. In vitro assays have shown that the compound can inhibit the growth of several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
Anti-inflammatory Effects
Research indicates that this compound may modulate enzymatic activities involved in inflammatory pathways. Specifically, it has been suggested that it could inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response. This inhibition could lead to reduced inflammation and pain relief, making it a candidate for therapeutic applications in inflammatory diseases .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. Initial findings suggest that it may interact with specific molecular targets involved in inflammatory processes and microbial resistance. Further biochemical studies are required to elucidate these interactions and confirm its efficacy .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structure | Notable Activity |
---|---|---|
2-(1-methyl-1H-pyrazol-4-yl)oxan-3-amine | Pyrazole + Oxane | Antimicrobial, anticancer |
5-amino-N-phenyl-1H-pyrazol-4-yl derivatives | Pyrazole + Phenyl | Selective p38 MAP kinase inhibitors |
6-(1-methylpyrazol-4-yl) derivatives | Pyrazole + Various substituents | Antitumor activity |
The table highlights how this compound compares to other pyrazole derivatives in terms of biological activity .
Case Studies
Recent case studies focusing on the biological activity of pyrazole derivatives have underscored the potential of compounds like this compound. For instance, compounds with similar structural motifs have shown significant anticancer properties in various cancer cell lines, demonstrating IC50 values in the low micromolar range . These findings support further exploration into the therapeutic applications of pyrazole-based compounds.
Properties
Molecular Formula |
C9H15N3O |
---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
3-methyl-1-(oxan-4-yl)pyrazol-4-amine |
InChI |
InChI=1S/C9H15N3O/c1-7-9(10)6-12(11-7)8-2-4-13-5-3-8/h6,8H,2-5,10H2,1H3 |
InChI Key |
VPIPHCYJMTYWDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1N)C2CCOCC2 |
Origin of Product |
United States |
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